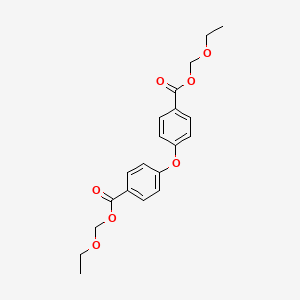
Bis(ethoxymethyl) 4,4'-oxydibenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(ethoxymethyl) 4,4’-oxydibenzoate is an organic compound with the molecular formula C20H22O7 It is a derivative of 4,4’-oxydibenzoic acid, where the carboxylic acid groups are esterified with ethoxymethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(ethoxymethyl) 4,4’-oxydibenzoate typically involves the esterification of 4,4’-oxydibenzoic acid with ethoxymethyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Bis(ethoxymethyl) 4,4’-oxydibenzoate can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for purification and quality control ensures the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(ethoxymethyl) 4,4’-oxydibenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the carboxylic acid form in the presence of strong acids or bases.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as nitric acid for nitration or bromine for bromination.
Major Products
Hydrolysis: 4,4’-oxydibenzoic acid and ethoxymethyl alcohol.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: Substituted derivatives of Bis(ethoxymethyl) 4,4’-oxydibenzoate.
Applications De Recherche Scientifique
Bis(ethoxymethyl) 4,4’-oxydibenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials due to its structural properties.
Mécanisme D'action
The mechanism of action of Bis(ethoxymethyl) 4,4’-oxydibenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethoxymethyl groups can enhance the compound’s solubility and bioavailability, making it more effective in biological systems. The aromatic rings and ester linkages can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s behavior in different environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 4,4’-oxydibenzoate: Similar structure but with methyl ester groups instead of ethoxymethyl groups.
Bis(2-methoxy-2-oxoethyl) 4,4’-oxydibenzoate: Another ester derivative with different alkyl groups.
4,4’-oxydibenzoic acid: The parent compound with carboxylic acid groups instead of ester groups.
Uniqueness
Bis(ethoxymethyl) 4,4’-oxydibenzoate is unique due to the presence of ethoxymethyl groups, which can influence its solubility, reactivity, and potential applications. The specific ester groups can also affect the compound’s interactions with other molecules, making it suitable for specialized applications in materials science and pharmaceuticals.
Propriétés
Numéro CAS |
629598-04-5 |
|---|---|
Formule moléculaire |
C20H22O7 |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
ethoxymethyl 4-[4-(ethoxymethoxycarbonyl)phenoxy]benzoate |
InChI |
InChI=1S/C20H22O7/c1-3-23-13-25-19(21)15-5-9-17(10-6-15)27-18-11-7-16(8-12-18)20(22)26-14-24-4-2/h5-12H,3-4,13-14H2,1-2H3 |
Clé InChI |
HPXNPQOMHATFMS-UHFFFAOYSA-N |
SMILES canonique |
CCOCOC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)OCOCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclohexaneacetamide, N-[(2,4-dimethoxyphenyl)methyl]-2-oxo-](/img/structure/B14208606.png)
![(2R)-2-Benzyl-1-[3,5-bis(trifluoromethyl)benzoyl]piperidin-4-one](/img/structure/B14208611.png)
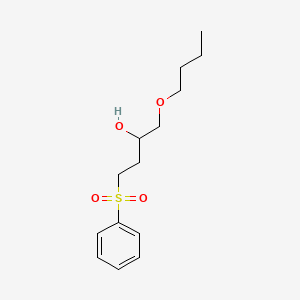

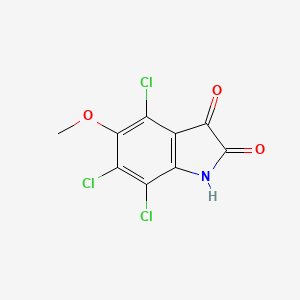
![2-Furancarboxamide, N-[(2,3-dimethoxyphenyl)methyl]-5-nitro-](/img/structure/B14208631.png)
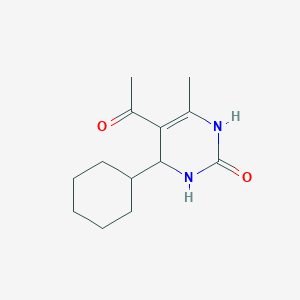
![N-[2-(Naphthalen-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14208639.png)
![N-({6-[3-(Trifluoromethyl)phenyl]pyridin-2-yl}methyl)acetamide](/img/structure/B14208641.png)
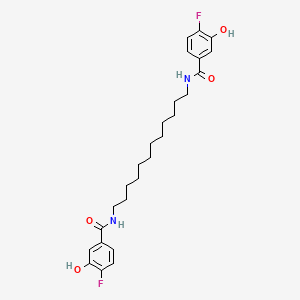
methanide](/img/structure/B14208663.png)
![1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 4-chloro-, ethyl ester](/img/structure/B14208668.png)
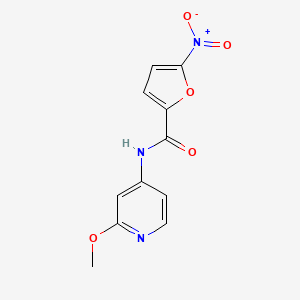
![3,5-Dichloro-2-{[(1-phenylethyl)imino]methyl}phenol](/img/structure/B14208677.png)
